molecular formula C17H19N5O5S B2960440 2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921123-91-3

2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2960440
CAS No.: 921123-91-3
M. Wt: 405.43
InChI Key: AMLSTMPVSNAKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic chemical compound of significant interest in advanced pharmacological and chemical research. This molecule features a unique hybrid structure, combining a 2,5-dimethoxybenzenesulfonamide group linked via a methylene bridge to a 1-(4-methoxyphenyl)-1H-tetrazole ring. The benzenesulfonamide moiety is a prevalent pharmacophore known to confer binding affinity to various enzymes and receptors, while the tetrazole ring, a bioisostere for a carboxylic acid, can enhance metabolic stability and bioavailability. This specific structural combination suggests potential as a novel scaffold in medicinal chemistry, particularly for the development and exploration of new enzyme inhibitors or receptor modulators. Researchers may employ this compound as a key intermediate in synthetic pathways or as a candidate for high-throughput screening in drug discovery projects. Its mechanism of action would be highly specific to the biological target under investigation, necessitating thorough empirical study. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

2,5-dimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)16-10-14(26-2)8-9-15(16)27-3/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSTMPVSNAKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.

Biological Activity

2,5-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, identified by its CAS number 921123-91-3, is a synthetic compound with a complex structure that includes a tetrazole ring and methoxyphenyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O5SC_{17}H_{19}N_{5}O_{5}S, with a molecular weight of 405.4 g/mol. The structure features a benzenesulfonamide core, which is known for its versatility in biological applications.

PropertyValue
Molecular FormulaC₁₇H₁₉N₅O₅S
Molecular Weight405.4 g/mol
CAS Number921123-91-3

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the tetrazole moiety. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, leading to significant anticancer activity against various cell lines such as SGC-7901 and HeLa cells . The mechanism involves inhibition of tubulin polymerization, which is critical for cancer cell proliferation.

Antimicrobial Properties

Compounds similar to this compound have been studied for their antimicrobial activities. The presence of the methoxy group is believed to enhance the compound's interaction with microbial targets, leading to increased efficacy against pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of specific functional groups, such as methoxy and sulfonamide moieties, plays a crucial role in modulating biological activity. For example, the methoxy group on the phenyl ring has been associated with enhanced bioactivity in several studies .

Case Study 1: Antitumor Effects

In a study focusing on tetrazole derivatives, compounds were tested against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The structural similarity of these compounds to known antitumor agents suggests a potential pathway for therapeutic development .

Case Study 2: Microtubule Destabilization

Another research effort involved synthesizing and evaluating various tetrazole derivatives for their ability to disrupt microtubule dynamics in cancer cells. The findings indicated that certain compounds could effectively arrest cell cycle progression at the G2/M phase, highlighting their potential as antitumor agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Tetrazole/Sulfonamide) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm)
Target Compound C₁₇H₁₈N₆O₅S 2,5-OMe-BzSO₂NH-(CH₂)-Tet-1-(4-OMe-Ph) Not reported ~90* 3.77 (s, 3H, OCH₃), 5.38 (s, 2H)
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) C₁₆H₁₆N₆O₂ Imidazole-propanoate-(CH₂)-Tet-1-Ph Not specified 91 3.65 (s, 3H, OCH₃), 5.38 (s, 2H)
Losartan C₂₂H₂₃ClN₆O 2-n-Butyl-4-Cl-imidazole-(CH₂)-Biphenyl-Tet 183–185 N/A 7.2–7.8 (m, aromatic), 5.5 (s, 2H)
5-Bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide C₂₀H₂₀BrN₃O₄S 3,4-OMe-Ph-Thiazole-CH₂CH₂-NHCO-Furan Not reported N/A 3.85 (s, 6H, OCH₃), 7.1–7.3 (m, furan)

Notes:

  • Target Compound vs. Losartan : The absence of an imidazole ring and biphenyl system in the target compound may reduce ARB activity but improve solubility due to methoxy groups .
  • Tetrazole Substitution: 1-(4-Methoxyphenyl) substitution on tetrazole (target) vs.
  • Thiazole vs. Tetrazole : Thiazole-containing analogs () exhibit lower polarity, impacting membrane permeability compared to tetrazole derivatives .

Pharmacological and Computational Insights

While experimental binding data for the target compound are unavailable, AutoDock Vina () has been widely used to predict interactions of sulfonamides and tetrazoles with targets like carbonic anhydrase or angiotensin receptors. For example:

  • Losartan : Docking scores indicate strong binding to angiotensin II type 1 receptors (AT1R) via tetrazole-lysine interactions .
  • Hypothetical Target Compound : The 2,5-dimethoxy groups may enhance binding to hydrophobic pockets, while the sulfonamide could engage in polar interactions, akin to sulfonamide-based inhibitors .

Q & A

Q. What are the standard synthetic routes for 2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide?

The compound can be synthesized via condensation reactions between sulfonamide intermediates and tetrazole-containing precursors. A general method involves refluxing substituted benzaldehydes with tetrazole derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification via flash chromatography . Key steps include optimizing stoichiometry and reaction time to minimize byproducts.

Q. How should researchers handle this compound safely in laboratory settings?

While specific safety data for this compound is limited, analogous sulfonamides require precautions such as wearing PPE (gloves, lab coat), working in a fume hood, and avoiding inhalation or skin contact. Storage should be in a cool, dry environment, with stability monitored under inert atmospheres .

Q. What crystallographic techniques are recommended for structural elucidation?

Single-crystal X-ray diffraction using SHELXL is the gold standard. Key parameters include data collection at low temperatures (e.g., 140 K) to reduce thermal motion artifacts, and refinement with SHELXL-2018 to model hydrogen bonding and torsional angles accurately .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

AutoDock Vina is recommended for docking simulations. Parameters include:

  • Grid Box Setup : Define the binding site using coordinates from homologous protein structures.
  • Scoring Function : Use the Vina scoring function with exhaustiveness set to 20 for robust sampling.
  • Validation : Compare results with known ligands (e.g., angiotensin II receptor antagonists) to assess pose reliability .

Q. What DFT-based methods are suitable for analyzing electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These analyses predict reactivity and interaction with biological targets, such as hydrogen bonding with sulfonamide and tetrazole moieties .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic variation of substituents on the benzene or tetrazole rings (e.g., replacing methoxy with halogen or alkyl groups) can enhance binding affinity. For example:

  • Tetrazole Modifications : Introducing bulkier substituents (e.g., bromine) may improve hydrophobic interactions.
  • Sulfonamide Tuning : Adjusting electron-withdrawing/donating groups alters acidity, affecting target binding. Biological assays (e.g., enzyme inhibition) paired with computational modeling validate SAR hypotheses .

Q. How to resolve discrepancies in crystallographic data vs. computational models?

Discrepancies (e.g., bond length variations >0.05 Å) may arise from solvent effects or crystal packing. Mitigation strategies include:

  • Multi-Conformer Refinement : Use SHELXL’s disorder modeling for flexible groups.
  • DFT Geometry Optimization : Compare gas-phase DFT structures with experimental data to identify environmental influences .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (Example from Analogous Structures)

ParameterValue (SHELXL-2018)
Temperature140 K
R-factor0.046
wR-factor0.124
Torsional Angle (C-S-N)112.3°
Hydrogen Bond Length2.89 Å (N-H⋯O)
Data derived from dimethoxybenzylidene analogs

Q. Table 2. Docking Parameters (AutoDock Vina)

ParameterSetting
Exhaustiveness20
Grid Box Size25 × 25 × 25 Å
Scoring FunctionVina (hybrid)
Cluster Tolerance2.0 Å
Based on optimized protocols for sulfonamide derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.